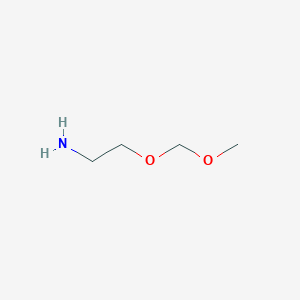

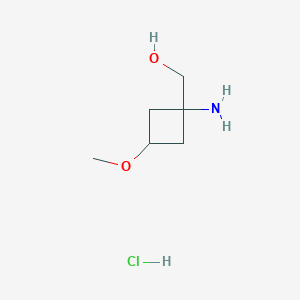

![molecular formula C11H19NO5 B6603697 (3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid CAS No. 2248340-25-0](/img/structure/B6603697.png)

(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of morpholine, which is a common moiety in many pharmaceuticals and agrochemicals . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .

Synthesis Analysis

While specific synthesis methods for this compound are not available, Boc-protected amino acids are often synthesized from the corresponding amino acid using di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis

The compound contains a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom. The Boc group is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

Boc-protected compounds are often used in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amine to participate in further reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Boc-protected compounds are generally stable under basic conditions but can be deprotected under acidic conditions .Scientific Research Applications

- The tert-butyl (t-butyl) group in tBOC-methylmorpholine is a remarkable moiety. It participates in chemical reactions, serving as a protecting group during synthesis. Researchers use it to shield specific functional groups temporarily, preventing unwanted side reactions. Upon completion of the desired transformations, the t-butyl group can be selectively removed, revealing the target molecule .

- Specifically, tBOC-indigo derivatives can be processed into neat thin films or combined with semiconducting polymers. These films have potential applications in organic electronics, sensors, and optoelectronic devices .

Chemical Transformations

Thin Film Fabrication

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3R,6R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7-5-12(8(6-16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETZLQBPPWVQQU-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

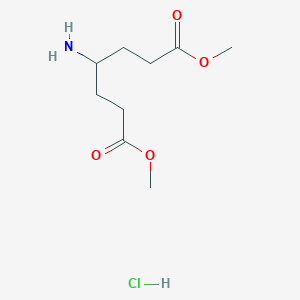

![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)

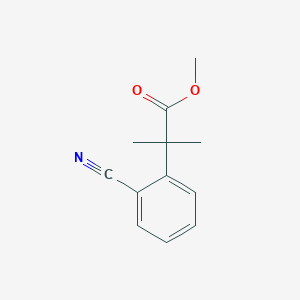

![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid](/img/structure/B6603625.png)

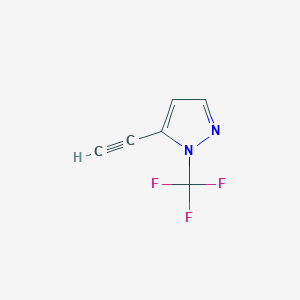

![tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B6603630.png)

![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)

![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid](/img/structure/B6603672.png)

![rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol](/img/structure/B6603673.png)

![spiro[3.3]heptane-2-sulfonamide](/img/structure/B6603703.png)

![benzyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B6603711.png)